4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow mechanochemistry. This method allows for the efficient and scalable production of complex organic compounds by minimizing solvent use and optimizing reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by peroxidases, leading to the formation of multiple products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the aniline and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxidases for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-ethoxyaniline can lead to the formation of imino-cyclohexadienone derivatives .
Scientific Research Applications
4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can undergo oxidation reactions catalyzed by peroxidases, leading to the formation of reactive intermediates that interact with biomolecules . These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: A simpler compound with similar functional groups.
p-Anisidine: Another aromatic amine with similar reactivity.
o-Anisidine: An isomer of p-Anisidine with different substitution patterns.
Uniqueness
4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-25-16-11-9-15(10-12-16)22-19-17(13-21)18(23-20(24-19)26-2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYCIQNNMDYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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